molecular formula C8H10ClF2N B2830285 2-fluoro-1-(3-fluorophenyl)ethan-1-aminium chloride CAS No. 2637431-41-3

2-fluoro-1-(3-fluorophenyl)ethan-1-aminium chloride

Cat. No.: B2830285
CAS No.: 2637431-41-3
M. Wt: 193.62
InChI Key: BODXEGILDPHOKU-UHFFFAOYSA-N
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Description

2-fluoro-1-(3-fluorophenyl)ethan-1-aminium chloride: is a chemical compound with the molecular formula C8H10ClF2N and a molecular weight of 193.62 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and an ethyl group, which is further bonded to an azanium ion. The chloride ion serves as the counterion to balance the charge.

Preparation Methods

Industrial Production Methods: it is likely that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution and salt formation.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are possible, but detailed information is lacking.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

    Substitution: Nucleophiles such as amines or thiols may be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.

Biology:

  • Potential applications in the study of fluorinated compounds and their biological interactions.

Medicine:

  • May be explored for its potential pharmacological properties, although specific applications are not well-documented.

Industry:

  • Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

it is likely that the compound interacts with biological molecules through its fluorine atoms and azanium group, potentially affecting molecular targets and pathways involved in cellular processes .

Comparison with Similar Compounds

    4-Iodobenzoic acid: Another halogenated aromatic compound with different functional groups and properties.

    Fluorobenzene derivatives: Compounds with similar fluorine substitutions but different overall structures.

Uniqueness:

  • The presence of both fluorine atoms and an azanium group makes 2-fluoro-1-(3-fluorophenyl)ethan-1-aminium chloride unique compared to other fluorinated compounds. This combination of functional groups may impart distinct chemical and biological properties.

Properties

IUPAC Name

[2-fluoro-1-(3-fluorophenyl)ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODXEGILDPHOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CF)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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